molecular formula C10H11NO3 B12609782 n-(4-Formylphenyl)-2-methoxyacetamide CAS No. 650628-79-8

n-(4-Formylphenyl)-2-methoxyacetamide

Cat. No.: B12609782
CAS No.: 650628-79-8
M. Wt: 193.20 g/mol
InChI Key: PZPYKIXOPOPDHD-UHFFFAOYSA-N
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Description

N-(4-Formylphenyl)-2-methoxyacetamide is an acetamide derivative featuring a para-formylphenyl group and a 2-methoxyacetamide side chain. The formyl group (–CHO) at the para position of the aromatic ring imparts electron-withdrawing effects, influencing electronic density and reactivity. The methoxy (–OCH₃) substituent on the acetamide moiety enhances lipophilicity and may modulate solubility in organic solvents. This compound is of interest in organic synthesis and materials science, particularly as a precursor for Schiff base formation or coordination chemistry due to its aldehyde functionality .

Properties

CAS No.

650628-79-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(4-formylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C10H11NO3/c1-14-7-10(13)11-9-4-2-8(6-12)3-5-9/h2-6H,7H2,1H3,(H,11,13)

InChI Key

PZPYKIXOPOPDHD-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formylphenyl)-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the halogenation of a precursor compound, followed by hydrolysis, esterification, and amine transesterification. The final step involves the oxidation of the intermediate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, reducing synthesis steps, and using cost-effective and environmentally friendly reagents. These methods often involve the use of conventional starting materials and standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Formylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Formylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the methoxyacetamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key structural analogs differ in substituents on the phenyl ring or acetamide chain, leading to variations in electronic properties, solubility, and reactivity.

Table 1: Structural Comparison of N-(4-Formylphenyl)-2-methoxyacetamide and Analogs
Compound Name Substituents on Phenyl Ring Acetamide Chain Substituents Key Functional Groups Molecular Weight (g/mol)
This compound 4-formyl 2-methoxy –CHO, –OCH₃ ~193.2 (estimated)
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide 4-formyl, 2-methoxy (phenoxy) 4-ethoxyphenyl –CHO, –OCH₃, –OCH₂CH₃ 357.4 (CAS 876566-09-5)
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-formyl, 2-methoxy (phenoxy) 4-nitrophenyl –CHO, –OCH₃, –NO₂ 344.3 (CAS 247592-74-1)
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluoro 2-chloro –F, –Cl 201.6
N-(4-Methoxyphenyl)acetamide 4-methoxy –OCH₃ 165.2 (CAS 51-66-1)

Biological Activity

n-(4-Formylphenyl)-2-methoxyacetamide, with the chemical formula C10_{10}H11_{11}NO3_3 and CAS number 650628-79-8, is a compound of interest due to its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC10_{10}H11_{11}NO3_3
Molecular Weight197.20 g/mol
InChI KeyQJZQKQFJZQKZHQ-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC=C(C=C1)C=O

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Viability : Studies have shown that this compound can significantly inhibit the viability of various cancer cell lines. The mechanism appears to involve the induction of endoplasmic reticulum (ER) stress through calcium release via Wolframin (WFS1), leading to apoptosis in malignant cells .
  • Antiproliferative Effects : In vitro studies demonstrate that this compound exhibits antiproliferative effects against several cancer types, including non-small cell lung cancer (NSCLC), breast cancer, and melanoma. The compound's ability to trigger cell cycle arrest and apoptosis makes it a candidate for further therapeutic exploration .
  • Potential as an Anticancer Agent : The compound has been evaluated in xenograft models where it showed promising results in reducing tumor size and improving survival rates in treated animals .

1. Anticancer Activity

A significant study published in Clinical Oncology examined the effects of this compound on NSCLC cells. The results indicated:

  • Complete Regression : In xenograft models, treated tumors showed complete regression within two weeks.
  • Mechanistic Insights : Further analysis revealed that the compound activates apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

2. Synergistic Effects with Other Agents

Another investigation focused on the synergistic effects of this compound when combined with standard chemotherapeutics like cisplatin. Results showed:

  • Enhanced Efficacy : The combination therapy led to a more significant reduction in cell viability compared to either treatment alone.
  • Mechanism : This synergy is attributed to enhanced induction of apoptosis and inhibition of DNA repair mechanisms in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameBiological ActivityMechanism
n-(4-Hydroxyphenyl)-2-methoxyacetamideModerate antiproliferative effectsROS generation
n-(4-Methylphenyl)-2-methoxyacetamideLow cytotoxicityApoptosis induction
n-(4-Chlorophenyl)-2-methoxyacetamideSignificant anti-cancer activityER stress induction

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